KAN0438757 -

KAN0438757

Catalog Number: EVT-2759510
CAS Number:
Molecular Formula: C21H18FNO7S
Molecular Weight: 447.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

KAN0438757 was synthesized as part of research efforts aimed at developing selective inhibitors of PFKFB3. It has been classified as an experimental anticancer agent, primarily due to its biochemical activity against cancer cell proliferation and survival pathways. The compound is available from chemical suppliers such as MedChem Express, indicating its relevance in ongoing research and potential clinical applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of KAN0438757 involves several steps that include the formation of key intermediates followed by coupling reactions to achieve the final product. The detailed synthetic route typically includes:

  1. Formation of Intermediate Compounds: Initial reactions involve the preparation of substituted aromatic rings, which serve as the backbone for the inhibitor.
  2. Coupling Reactions: These intermediates are then coupled with other functional groups through various chemical reactions, including nucleophilic substitutions and coupling with acyl chlorides or other electrophiles.
  3. Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity suitable for biological testing.

Technical details regarding reaction conditions, yields, and purification methods can be found in specific synthetic protocols published in scientific literature .

Molecular Structure Analysis

Structure and Data

KAN0438757 has a defined molecular structure characterized by its specific functional groups that confer its inhibitory activity against PFKFB3. The molecular formula and structural data are critical for understanding its interaction with biological targets.

  • Molecular Formula: C₁₃H₁₄ClN₃O₃
  • Molecular Weight: Approximately 299.72 g/mol
  • Structural Features: The compound contains a chlorinated aromatic ring, an amine group, and a carboxylic acid moiety, which are essential for binding to the active site of PFKFB3.

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to elucidate the precise orientation of functional groups necessary for biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

KAN0438757 undergoes specific chemical reactions that are pivotal in its function as a PFKFB3 inhibitor. Key reactions include:

  1. Enzyme Inhibition: KAN0438757 competes with fructose-2,6-bisphosphate for binding at the active site of PFKFB3, leading to decreased enzyme activity.
  2. Metabolic Pathway Modulation: By inhibiting PFKFB3, KAN0438757 alters glycolytic flux within cancer cells, reducing ATP production and promoting cell death under hypoxic conditions.

The compound has been shown to effectively reduce cellular levels of fructose-2,6-bisphosphate, thereby impacting downstream metabolic processes critical for cancer cell survival .

Mechanism of Action

Process and Data

The mechanism of action of KAN0438757 involves several key processes:

  1. Inhibition of Glycolysis: By targeting PFKFB3, KAN0438757 decreases the levels of fructose-2,6-bisphosphate, leading to reduced glycolytic activity.
  2. Induction of Apoptosis: The resultant metabolic stress induces apoptosis in cancer cells through pathways involving mitochondrial dysfunction and activation of caspases.
  3. Radiosensitization: KAN0438757 enhances the sensitivity of cancer cells to ionizing radiation by impairing DNA repair mechanisms associated with homologous recombination .

Data from various assays demonstrate that treatment with KAN0438757 leads to significant reductions in cell viability across multiple cancer cell lines .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

KAN0438757 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.
  • Stability: Stable under ambient conditions but should be protected from light to prevent degradation.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range based on similar compounds.

These properties are crucial for formulation development and determining appropriate dosing regimens in preclinical studies .

Applications

Scientific Uses

KAN0438757 has significant potential applications in scientific research, particularly in oncology:

  1. Cancer Research: As a selective PFKFB3 inhibitor, it is used to study metabolic pathways in cancer cells and their role in tumorigenesis.
  2. Therapeutic Development: Ongoing studies aim to evaluate KAN0438757's efficacy in combination therapies with chemotherapeutic agents or radiation.
  3. Metabolic Studies: Researchers utilize this compound to explore the effects of altered glycolysis on cancer cell behavior under various environmental conditions.

The ongoing investigation into KAN0438757's pharmacological profile continues to reveal insights into its potential as an effective therapeutic agent against various types of cancer .

Molecular Mechanisms of Action

PFKFB3 Kinase Inhibition and Selectivity Profiles

KAN0438757 (chemical name: 2-hydroxyethyl 4-((5'-fluoro-2'-hydroxy-[1,1'-biphenyl])-3-sulfonamido)-2-hydroxybenzoate) is a potent and selective small-molecule inhibitor targeting the inducible glycolytic regulator 6-Phosphofructo-2-Kinase/Fructose-2,6-Biphosphatase 3 (PFKFB3). This enzyme exhibits a uniquely high kinase-to-bisphosphatase activity ratio (740:1), distinguishing it from other PFKFB isoforms (PFKFB1, PFKFB2, and PFKFB4) which maintain ratios closer to unity. The structural basis for KAN0438757's selectivity lies in its targeted binding to the kinase domain of PFKFB3, achieving half-maximal inhibitory concentration (IC₅₀) values of 0.19 μM in cell-free enzymatic assays. Crucially, it demonstrates approximately 19-fold selectivity over PFKFB4 (IC₅₀ = 3.6 μM) and negligible activity against other metabolic kinases, establishing its molecular specificity [1] [5] [10].

The compound functions as an ester prodrug of the active metabolite KAN0438241, engineered for enhanced cellular permeability. Upon cellular entry, it potently suppresses intracellular fructose-2,6-bisphosphate (F-2,6-P₂) synthesis—the allosteric activator of Phosphofructokinase-1—with sub-micromolar efficacy (IC₅₀ = 0.24 μM in Mia Paca-2 pancreatic cancer cells). This inhibition occurs without immediate transcriptional downregulation of PFKFB3 messenger ribonucleic acid, indicating its primary action occurs at the post-translational level through enzymatic blockade rather than gene expression modulation [6] [8] [10].

Table 1: Selectivity Profile of KAN0438757 Against PFKFB Isoforms

TargetIC₅₀ (μM)Selectivity Ratio (vs. PFKFB3)Functional Consequence
PFKFB30.191 (reference)Suppression of F-2,6-P₂ synthesis, glycolytic flux impairment
PFKFB43.6~19-foldMinimal inhibition at therapeutic concentrations
Other PFKFB isoforms (1,2)>10>50-foldNo significant inhibition

Modulation of Homologous Recombination Repair Pathways

Beyond its canonical metabolic functions, PFKFB3 plays a critical, non-canonical role in DNA damage repair, specifically in the homologous recombination (Homologous Recombination) pathway. KAN0438757 emerges as a potent disruptor of this process. Upon induction of DNA double-strand breaks by ionizing radiation, PFKFB3 rapidly translocates to nuclear foci in a manner dependent on upstream DNA damage response signaling. Genetic knockdown of PFKFB3 using small interfering ribonucleic acid or pharmacological inhibition with KAN0438757 (10 μM, 6-hour pretreatment) abolishes the recruitment of essential Homologous Recombination repair proteins, including Replication Protein A 32 kilodalton subunit (Replication Protein A32), Breast Cancer Type 1 susceptibility protein (Breast Cancer Type 1 susceptibility protein), and RAD51 recombinase. Consequently, Homologous Recombination repair efficiency, measured via Direct Repeat-Green Fluorescent Protein reporter assays in U2OS osteosarcoma cells, decreases to approximately 40% of control levels. This impairment directly correlates with increased cellular sensitivity to DNA-damaging agents like radiation, positioning KAN0438757 as a radiosensitizer [1] [4] [10].

Table 2: Impact of PFKFB3 Inhibition on Homologous Recombination Repair Protein Recruitment

Homologous Recombination FactorRecruitment to DNA Damage Foci After PFKFB3 KnockdownRecruitment After KAN0438757 (10μM)Function in Homologous Recombination
RAD51AbolishedAbolishedStrand invasion, homology search
Replication Protein A32AbolishedAbolishedSingle-stranded DNA protection, resection
Breast Cancer Type 1 susceptibility protein 1AbolishedAbolishedEnd resection initiation
γH2AXUnaffectedUnaffected/IncreasedEarly damage marker, amplification
53BP1UnaffectedUnaffectedRepair pathway choice regulator

Interaction with DNA Damage Response Signaling (Ataxia Telangiectasia Mutated/γH2AX/Mediator of DNA Damage Checkpoint Protein 1 Axis)

The nuclear function of PFKFB3 in DNA repair is tightly regulated by the core Ataxia Telangiectasia Mutated kinase-dependent signaling cascade. KAN0438757's mechanism intersects directly with this axis. Upon DNA damage induction, PFKFB3 recruitment to nuclear foci requires activation of the MRE11/RAD50/NBS1 complex, which in turn activates Ataxia Telangiectasia Mutated kinase. Active Ataxia Telangiectasia Mutated phosphorylates histone H2AX at serine 139 (γH2AX), creating a chromatin platform for the scaffold protein Mediator of DNA Damage Checkpoint Protein 1. Pharmacological inhibition of Ataxia Telangiectasia Mutated (using specific inhibitors like KU-55933) or genetic silencing of H2AX or Mediator of DNA Damage Checkpoint Protein 1 via small interfering ribonucleic acid completely abrogates ionizing radiation-induced PFKFB3 focal accumulation. KAN0438757 itself does not prevent initial γH2AX formation but significantly prolongs its persistence, indicating impaired resolution of DNA damage lesions. This dependency places PFKFB3 downstream of Ataxia Telangiectasia Mutated and γH2AX/Mediator of DNA Damage Checkpoint Protein 1 but upstream of Homologous Recombination effector recruitment, integrating metabolic enzyme activity into the DNA damage response signaling network [1] [4].

Role in Ribonucleotide Reductase M2 Recruitment and Deoxynucleotide Regulation

A pivotal mechanism underlying KAN0438757-induced Homologous Recombination deficiency involves the disruption of nucleotide metabolism essential for DNA repair synthesis. PFKFB3 inhibition by KAN0438757 impairs the ionizing radiation-triggered recruitment of Ribonucleotide Reductase Regulatory Subunit M2 to DNA damage sites. Ribonucleotide Reductase catalyzes the rate-limiting step in deoxyribonucleotide triphosphate production—the reduction of ribonucleotides to deoxyribonucleotides. Consequently, KAN0438757 treatment (10 μM, 6 hours) drastically reduces deoxyribonucleotide triphosphate incorporation into damaged DNA and lowers overall cellular deoxyribonucleotide triphosphate pools. This metabolic blockade stalls DNA repair synthesis and replication fork progression. Crucially, the antiproliferative and DNA repair-inhibitory effects of KAN0438757 are partially rescued by exogenous supplementation with deoxynucleosides (e.g., deoxyadenosine, deoxycytidine), confirming that deoxyribonucleotide triphosphate depletion is a primary consequence of PFKFB3 inhibition and a key contributor to its mechanism of action. This establishes a direct link between glycolytic enzyme activity, nucleotide precursor availability, and efficient DNA repair [1] [4] [8].

Impact on Metabolic Reprogramming in Transformed Cells

Cancer cells exhibit profound metabolic reprogramming (the Warburg effect), characterized by increased glucose uptake and lactate production even under normoxic conditions. PFKFB3, often overexpressed in tumors due to activation by oncogenic signals like Kirsten-ras oncogene, Hypoxia-Inducible Factor 1-alpha, and Akt kinase, is a central driver of this phenotype. KAN0438757 exploits this dependency by suppressing the glycolytic flux regulated by PFKFB3. In colorectal cancer cell lines (e.g., HCT-116, SW-1463), KAN0438757 (24-hour exposure) concentration-dependently reduces glycolysis and intracellular fructose-2,6-bisphosphate levels. This metabolic inhibition translates into significant anti-proliferative effects across diverse transformed cell lines (half-maximal inhibitory concentration = 2.75 μM in Miapaca-2 pancreatic, 7.50 μM in SW620 colon carcinoma), while non-transformed cells, including human umbilical vein endothelial cells and normal colonic organoids, remain significantly less affected. Beyond proliferation, KAN0438757 (at sub-cytotoxic concentrations) potently inhibits cancer cell migration and invasion—processes critical for metastasis—independent of its effect on cell growth. This selective vulnerability of transformed cells highlights the therapeutic window of KAN0438757 and positions PFKFB3 inhibition as a strategy to target the metabolic Achilles' heel of cancer [1] [3] [6].

Table 3: Antiproliferative and Metabolic Effects of KAN0438757 in Transformed vs. Non-Transformed Systems

Cell Type/ModelKey Effect of KAN0438757Concentration/DurationSelectivity Manifestation
Transformed Cells:
U2OS (Osteosarcoma)Reduced Homologous Recombination, Radiosensitization10 μM, 6hDependent on PFKFB3 overexpression
MiaPaca-2 (Pancreatic CA)Antiproliferation (IC₅₀ ~2.75μM)72hHigh sensitivity
SW620 (Colon CA)Antiproliferation (IC₅₀ ~7.50μM)72hModerate sensitivity
HCT-116 (Colon CA)Reduced migration/invasion, Glycolysis inhibition5-50μM, 24-48hMigration inhibited at non-cytotoxic doses
Non-Transformed Systems:
Human Umbilical Vein Endothelial CellsMinimal cytotoxicity, Reduced glycolysis at high dosesUp to 50μM, 24hHigher tolerance threshold
Normal Colonic OrganoidsMinimal growth inhibitionClinically relevant dosesSignificant sparing vs. tumor organoids
C57BL6/N Mice (In vivo)No major systemic toxicity50 mg/kg, Intraperitoneal administrationTherapeutic window confirmed

Properties

Product Name

KAN0438757

IUPAC Name

2-hydroxyethyl 4-[[3-(5-fluoro-2-hydroxyphenyl)phenyl]sulfonylamino]-2-hydroxybenzoate

Molecular Formula

C21H18FNO7S

Molecular Weight

447.4 g/mol

InChI

InChI=1S/C21H18FNO7S/c22-14-4-7-19(25)18(11-14)13-2-1-3-16(10-13)31(28,29)23-15-5-6-17(20(26)12-15)21(27)30-9-8-24/h1-7,10-12,23-26H,8-9H2

InChI Key

QRDFCYMUXHUTCS-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)OCCO)O)C3=C(C=CC(=C3)F)O

Solubility

not available

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)OCCO)O)C3=C(C=CC(=C3)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.